Cas no 558-38-3 (2-Chloro-2-methyl-1-propanol)

2-Chloro-2-methyl-1-propanol structure
2-Chloro-2-methyl-1-propanol structure
Product Name:2-Chloro-2-methyl-1-propanol
CAS No:558-38-3
MF:C4H9ClO
MW:108.566660642624
CID:2666150
PubChem ID:18365724
Update Time:2025-04-21

2-Chloro-2-methyl-1-propanol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-2-methyl-1-propanol
    • SCHEMBL2866371
    • 2-chloro-2-methylpropan-1-ol
    • 558-38-3
    • DTXSID901309272
    • 2-chloro-2-methyl-propan-1-ol
    • 2-Chloro-2-methyl-1-propanol
    • Inchi: 1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3
    • InChI Key: LGGQZLUXBPHXTB-UHFFFAOYSA-N
    • SMILES: ClC(C)(C)CO

Computed Properties

  • Exact Mass: 108.0341926Da
  • Monoisotopic Mass: 108.0341926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 42.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.0472
  • Melting Point: 28.5°C
  • Boiling Point: 122.94°C (rough estimate)
  • Refractive Index: 1.4388
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